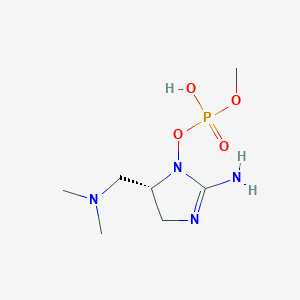
Anatoxin a(s)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Anatoxin a(s) is a type of neurotoxin that is produced by certain strains of cyanobacteria. This toxin has been found to be highly toxic to animals, including humans, and can cause a range of harmful effects on the body. Despite its toxicity, anatoxin a(s) has been the subject of extensive scientific research due to its potential applications in various fields.
科学的研究の応用
Detection and Quantification in Environmental Samples
Anatoxin-a(s), a potent neurotoxin produced by certain cyanobacteria, has prompted the development of various detection and quantification methods due to its potential health hazards. A notable approach includes the use of a disposable acetylcholinesterase-based electrode biosensor for detecting anatoxin-a(s) in water. This biosensor employs the electrochemical detection of acetylcholinesterase activity, with the enzyme from electric eels showing high sensitivity to anatoxin-a(s). This method provides a simple, fast, and accurate way to monitor the presence of this toxin in water bodies, with a detection limit of 1 µg/L. The system's specificity is enhanced by employing oxime reactivation to distinguish between anatoxin-a(s) and potential insecticides present in samples (Villatte et al., 2002).
Phytotoxic Effects on Aquatic Plants
Anatoxin-a's phytotoxic effects on aquatic plants like Ceratophyllum demersum have been studied, revealing that this toxin disrupts plant homeostasis through oxidative stress. The presence of anatoxin-a results in the elevation of antioxidative enzymes and increased formation of hydrogen peroxide, altering the growth and photosynthetic pigment contents of the plants. This indicates a significant environmental impact, as anatoxin-a can adversely affect the health and functioning of aquatic ecosystems (Ha & Pflugmacher, 2013).
Advancements in Analytical Methods
The development of sensitive analytical methods for detecting anatoxin-a in biological samples has been a focus of scientific research. Techniques like liquid chromatography with fluorescence detection after solid-phase extraction and microextraction have been employed to determine anatoxin-a in various matrices, including cyanobacterial cultures and water samples. These methods offer sensitivity and specificity, crucial for monitoring and managing the risks associated with this toxin (Rellán et al., 2007).
Biosensor Development for Specific Detection
Efforts to develop biosensors with engineered acetylcholinesterases for the specific detection of anatoxin-a(s) in environmental samples have shown promise. By increasing the sensitivity of acetylcholinesterase to the toxin and utilizing a combination of mutants, researchers have achieved a high level of specificity in detecting anatoxin-a(s), differentiating it from similar compounds used as insecticides. This innovation represents a significant step forward in environmental monitoring and public health protection (Devic et al., 2002).
Renaming and Recharacterization
A proposal to rename anatoxin-a(S) to "guanitoxin" highlights the distinct structural and mechanistic characteristics of this potent natural neurotoxin. This recharacterization aims to clarify its unique properties and differentiate it from similarly named toxins, drawing attention to its environmental and health implications (Fiore et al., 2020).
特性
CAS番号 |
103170-78-1 |
|---|---|
製品名 |
Anatoxin a(s) |
分子式 |
C7H17N4O4P |
分子量 |
252.21 g/mol |
IUPAC名 |
[(5S)-2-amino-5-[(dimethylamino)methyl]-4,5-dihydroimidazol-1-yl] methyl hydrogen phosphate |
InChI |
InChI=1S/C7H17N4O4P/c1-10(2)5-6-4-9-7(8)11(6)15-16(12,13)14-3/h6H,4-5H2,1-3H3,(H2,8,9)(H,12,13)/t6-/m1/s1 |
InChIキー |
FYXHGVMFJYHPFX-ZCFIWIBFSA-N |
異性体SMILES |
CN(C)C[C@H]1CN=C(N1OP(=O)(O)OC)N |
SMILES |
CN(C)CC1CN=C(N1OP(=O)(O)OC)N |
正規SMILES |
CN(C)CC1CN=C(N1OP(=O)(O)OC)N |
同義語 |
ANATOXIN-A(S) |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[18-(2-Carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;chlorocobalt(2+)](/img/structure/B10982.png)



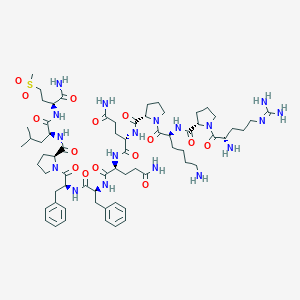

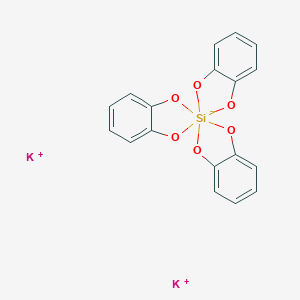


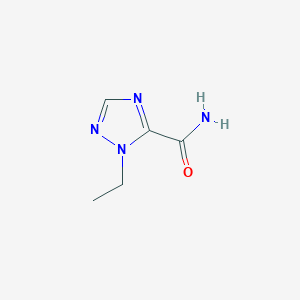
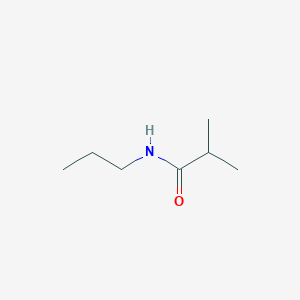
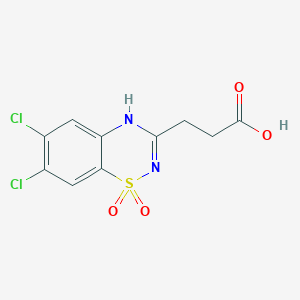
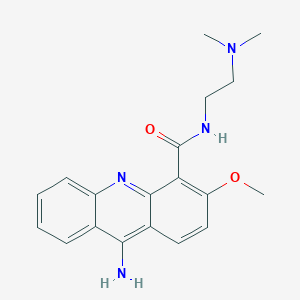
![Ethyl 2-[(anilinocarbothioyl)amino]acetate](/img/structure/B11006.png)